molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2

1-Naphthalenesulfonic acid

Cat. No. B1198210
CAS RN: 85-47-2
M. Wt: 208.24 g/mol
InChI Key: PSZYNBSKGUBXEH-UHFFFAOYSA-N
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Patent
US04245994

Procedure details

128 g (1 m) of naphthalene and 160 g (1.6 m) of sulfuric acid 98% by weight were mixed together in a reaction flask. The resulting agitated reaction mixture was heated rapidly to 155° C. and was reacted for 3 hours at 155° C. to obtain a naphthalenesulfonic acid and sulfuric acid mixture. This mixture contained about 20% free sulfuric acid and solidified at about 80° C. The mixture was used either in solid or melted form.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[S:11](=[O:15])(=[O:14])([OH:13])[OH:12]>>[C:9]1([S:11]([OH:14])(=[O:13])=[O:12])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1.[S:11](=[O:13])(=[O:12])([OH:15])[OH:14]

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
160 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
The resulting agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was reacted for 3 hours at 155° C.
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.